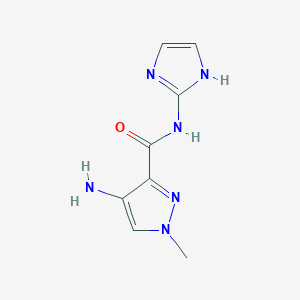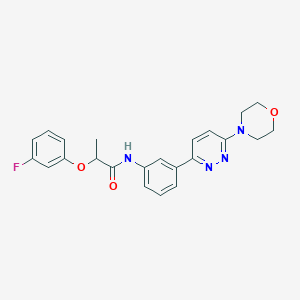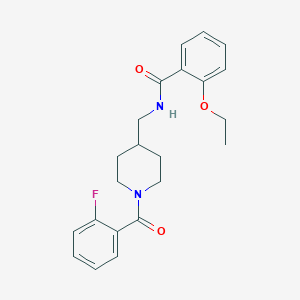
4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole ring fused with an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the imidazole moiety. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of hydrazine with β-keto esters or β-diketones to form the pyrazole core.
Substitution Reactions: Subsequent substitution reactions introduce the imidazole ring, often using reagents like imidazole or its derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, altering the compound's properties.
Reduction: Reduction reactions can reduce nitro groups to amino groups, providing different derivatives.
Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole or imidazole rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating diseases.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its versatility makes it suitable for various applications.
作用机制
The mechanism by which 4-amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Imidazole derivatives: These compounds share the imidazole ring structure and have similar biological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring and are used in various chemical and biological applications.
Uniqueness: 4-Amino-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its fused pyrazole-imidazole structure, which provides distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
4-amino-N-(1H-imidazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c1-14-4-5(9)6(13-14)7(15)12-8-10-2-3-11-8/h2-4H,9H2,1H3,(H2,10,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPTXRPNHYZTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=CN2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)
![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)
![7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol](/img/structure/B2813872.png)
![1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride](/img/structure/B2813873.png)
![4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2813875.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2813876.png)
![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)
![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)
![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2813884.png)

![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)
![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)
